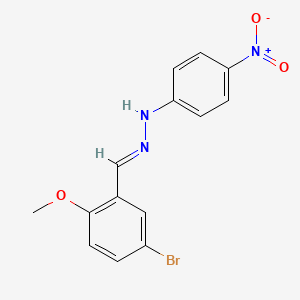![molecular formula C34H44N6O4 B14922498 N~1~-{3-[1-((E)-2-{4-[2-((E)-1-{3-[(Cyclohexylcarbonyl)amino]phenyl}ethylidene)hydrazino]-4-oxobutanoyl}hydrazono)ethyl]phenyl}-1-cyclohexanecarboxamide](/img/structure/B14922498.png)
N~1~-{3-[1-((E)-2-{4-[2-((E)-1-{3-[(Cyclohexylcarbonyl)amino]phenyl}ethylidene)hydrazino]-4-oxobutanoyl}hydrazono)ethyl]phenyl}-1-cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N~1~-{3-[1-((E)-2-{4-[2-((E)-1-{3-[(Cyclohexylcarbonyl)amino]phenyl}ethylidene)hydrazino]-4-oxobutanoyl}hydrazono)ethyl]phenyl}-1-cyclohexanecarboxamide” is a complex organic molecule featuring multiple functional groups, including amides, hydrazones, and carbonyl groups. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of hydrazones and amides. A possible synthetic route could involve:
Formation of the hydrazone: Reacting a hydrazine derivative with an aldehyde or ketone to form the hydrazone.
Amide bond formation: Coupling a carboxylic acid derivative with an amine to form the amide bond.
Cyclohexylcarbonyl group introduction: Using cyclohexanecarboxylic acid or its derivatives in the presence of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using catalysts to speed up the reaction.
Solvents: Choosing appropriate solvents to dissolve reactants and control reaction rates.
Purification: Employing techniques like crystallization, chromatography, or distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The carbonyl groups can be oxidized to carboxylic acids.
Reduction: The hydrazone and amide groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ or CrO₃ in acidic conditions.
Reduction: Reagents like LiAlH₄ or NaBH₄.
Substitution: Reagents like halogens (Br₂, Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Applications De Recherche Scientifique
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its complex structure.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Mécanisme D'action
The compound’s mechanism of action would depend on its interaction with biological targets. It may:
Bind to Enzymes: Inhibit enzyme activity by binding to the active site.
Interact with Receptors: Modulate receptor activity by binding to receptor sites.
Affect Cellular Pathways: Influence cellular pathways by interacting with key proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrazones: Compounds with similar hydrazone groups.
Amides: Compounds with similar amide bonds.
Cyclohexyl Derivatives: Compounds with cyclohexyl groups.
Uniqueness
The unique combination of functional groups in this compound may confer specific biological activities not found in simpler analogs.
Propriétés
Formule moléculaire |
C34H44N6O4 |
|---|---|
Poids moléculaire |
600.8 g/mol |
Nom IUPAC |
N,N'-bis[(E)-1-[3-(cyclohexanecarbonylamino)phenyl]ethylideneamino]butanediamide |
InChI |
InChI=1S/C34H44N6O4/c1-23(27-15-9-17-29(21-27)35-33(43)25-11-5-3-6-12-25)37-39-31(41)19-20-32(42)40-38-24(2)28-16-10-18-30(22-28)36-34(44)26-13-7-4-8-14-26/h9-10,15-18,21-22,25-26H,3-8,11-14,19-20H2,1-2H3,(H,35,43)(H,36,44)(H,39,41)(H,40,42)/b37-23+,38-24+ |
Clé InChI |
ISKPNFMECZHCER-DNJOOXRZSA-N |
SMILES isomérique |
C/C(=N\NC(=O)CCC(=O)N/N=C(/C1=CC(=CC=C1)NC(=O)C2CCCCC2)\C)/C3=CC(=CC=C3)NC(=O)C4CCCCC4 |
SMILES canonique |
CC(=NNC(=O)CCC(=O)NN=C(C)C1=CC(=CC=C1)NC(=O)C2CCCCC2)C3=CC(=CC=C3)NC(=O)C4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-hydroxy-3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](phenyl)methanone](/img/structure/B14922424.png)

![Pyridin-2-ylmethyl 5-[(4-ethoxyphenoxy)methyl]furan-2-carboxylate](/img/structure/B14922436.png)
![3-({[3-Chloro-6-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)benzoic acid](/img/structure/B14922437.png)
![2-(3-Bromoanilino)-N'~1~-{(Z)-1-[5-(2-chloro-5-nitrophenyl)-2-furyl]methylidene}acetohydrazide](/img/structure/B14922444.png)

![4-(2-methylpropyl)-5-{5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl}-4H-1,2,4-triazole-3-thiol](/img/structure/B14922460.png)
![2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14922472.png)
![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]propanamide](/img/structure/B14922474.png)
![5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}furan-2-carboxamide](/img/structure/B14922478.png)
![4-fluoro-N'-[(3E)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B14922486.png)
![4-{[(E)-{5-[(4-bromophenoxy)methyl]furan-2-yl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B14922492.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[(5-{[(4-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanehydrazide](/img/structure/B14922500.png)
![4-{[(E)-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B14922506.png)
